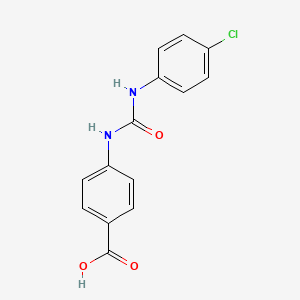

1-(4-Carboxyphenyl)-3-(4-chlorophenyl)urea

Description

Significance and Research Context of Substituted Urea (B33335) Scaffolds in Organic Chemistry

Substituted urea scaffolds are of paramount importance in modern organic and medicinal chemistry. The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a versatile hydrogen-bonding motif. It possesses both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form robust and directional interactions with biological targets like proteins and enzymes. nih.gov This property makes the urea scaffold a "privileged structure" in drug discovery, frequently incorporated into molecules designed as enzyme inhibitors. nih.govresearchgate.net Specifically, N,N'-diaryl ureas are a cornerstone of many kinase inhibitors, a class of drugs pivotal in oncology. researchgate.netresearchgate.net Beyond medicinal applications, the strong hydrogen-bonding capabilities of ureas are exploited in supramolecular chemistry to construct ordered assemblies, and they serve as versatile linkers and building blocks in materials science and organocatalysis. nih.govresearchgate.net

Historical Perspective on the Evolution of Urea Chemistry and its Academic Utility

The history of urea is foundational to modern organic chemistry. scitepress.org While first isolated from urine in 1773 by Hilaire-Marin Rouelle, its landmark synthesis by Friedrich Wöhler in 1828 from the inorganic precursor ammonium (B1175870) cyanate (B1221674) was a watershed moment. bris.ac.ukbritannica.com This achievement, known as the Wöhler synthesis, was the first creation of a biological molecule from non-biological materials and dealt a significant blow to the then-prevalent theory of vitalism, which held that organic compounds could only be produced by living organisms. bris.ac.ukacs.org

Industrially, urea has been produced for nearly a century by heating ammonium carbamate (B1207046), which is formed from ammonia (B1221849) and carbon dioxide. bris.ac.ukacs.org While over 90% of this massive production is for agricultural fertilizers due to its high nitrogen content, the academic and industrial utility of urea as a chemical building block has grown immensely. britannica.comacs.org The development of methods to create substituted ureas, such as the reaction of amines with isocyanates or phosgene (B1210022) equivalents, has allowed chemists to design and synthesize a vast array of derivatives with tailored properties for diverse applications, from resins and polymers to pharmaceuticals. nih.govbris.ac.ukresearchgate.net

Positioning of 1-(4-Carboxyphenyl)-3-(4-chlorophenyl)urea within Contemporary Research Paradigms

This compound, with its CAS number 69194-85-0, is situated at the intersection of several key research areas. sigmaaldrich.com Its N,N'-diaryl urea core immediately places it in the context of kinase inhibitor development, where it can serve as a crucial synthetic intermediate or a reference compound. researchgate.netnih.gov The presence of a carboxylic acid group on one phenyl ring and a chlorine atom on the other provides distinct functionalities. The carboxylic acid offers a handle for further chemical modification and introduces a strong hydrogen-bonding site, making the molecule highly relevant to the field of supramolecular chemistry and crystal engineering. researchgate.net Researchers utilize such molecules to study how predictable hydrogen-bonding patterns, or "synthons," can guide the assembly of molecules into complex, ordered solid-state architectures. The chloro-substituent, an electron-withdrawing group, modulates the electronic properties of the adjacent phenyl ring, which can be critical for tuning binding affinity in biological systems. nih.gov

Overview of Research Areas Explored for Related N-Aryl Urea Architectures

The N-aryl urea architecture is a well-explored and fruitful area of chemical research. The most prominent application is in the development of multi-kinase inhibitors for cancer therapy. researchgate.net Sorafenib (B1663141), a clinically used anti-cancer agent, is a prime example of a bi-aryl urea that inhibits several receptor tyrosine kinases. researchgate.netresearchgate.net The diaryl urea motif is adept at binding within the ATP-binding pocket of kinases, forming key hydrogen bonds. nih.gov

In supramolecular chemistry, N-aryl ureas are known to self-assemble into one-dimensional tapes or ribbons through bifurcated N-H···O hydrogen bonds. researchgate.net This predictable self-assembly is harnessed in crystal engineering to create novel materials and to study the interplay of strong and weak intermolecular forces. researchgate.net Furthermore, N-aryl ureas have been investigated as ligands in catalysis, particularly in palladium-catalyzed cross-coupling reactions, demonstrating their versatility beyond their traditional roles. acs.org They are also central to the design of anion receptors and have been used to construct complex, folded molecular architectures known as foldamers. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)carbamoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c15-10-3-7-12(8-4-10)17-14(20)16-11-5-1-9(2-6-11)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXYMRKZPHZNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69194-85-0 | |

| Record name | 1-(4-CARBOXYPHENYL)-3-(4-CHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Spectroscopic Analysis for Conformational and Electronic Insight

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule.

The FT-IR spectrum of 1-(4-Carboxyphenyl)-3-(4-chlorophenyl)urea is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The urea (B33335) linkage (-NH-CO-NH-) gives rise to several distinct and intense bands. The N-H stretching vibrations typically appear in the region of 3300-3400 cm⁻¹. The exact position and shape of these bands are sensitive to hydrogen bonding interactions. The C=O stretching vibration, often referred to as the Amide I band, is one of the most intense absorptions in the spectrum, generally observed between 1630 and 1680 cm⁻¹. Its frequency can be influenced by the electronic effects of the aryl substituents and the degree of intermolecular hydrogen bonding.

The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is typically found in the 1550-1620 cm⁻¹ region. The Amide III band, a complex mix of C-N stretching, N-H bending, and other vibrations, appears in the 1200-1350 cm⁻¹ range.

The carboxylic acid group introduces a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, often overlapping with the N-H stretching region. The carboxylic acid C=O stretching vibration is typically observed around 1700-1725 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration of the chlorophenyl group is expected in the lower frequency region of the spectrum, typically between 700 and 800 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | Urea (secondary amide) | 3300 - 3400 | Medium |

| O-H Stretching | Carboxylic Acid | 2500 - 3300 (broad) | Broad |

| Aromatic C-H Stretching | Phenyl Rings | > 3000 | Medium |

| C=O Stretching (Amide I) | Urea | 1630 - 1680 | Strong |

| C=O Stretching | Carboxylic Acid | 1700 - 1725 | Strong |

| Amide II (N-H Bending, C-N Stretch) | Urea | 1550 - 1620 | Strong |

| Aromatic C=C Stretching | Phenyl Rings | 1450 - 1600 | Medium |

| Amide III (C-N Stretch, N-H Bend) | Urea | 1200 - 1350 | Medium |

| C-Cl Stretching | Chlorophenyl | 700 - 800 | Medium |

Note: The exact peak positions can vary based on the sample state (solid or solution) and the specific intermolecular interactions.

FT-Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. While polar groups like C=O exhibit strong IR absorptions, non-polar or symmetric vibrations often produce strong signals in Raman spectra.

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to be prominent. The urea C=O stretching vibration is also observable in the Raman spectrum, though typically weaker than in the IR spectrum. A key feature in the Raman spectrum of diaryl ureas is the symmetric C-N stretching vibration of the urea linkage, which provides insight into the conformation of the molecule. researchgate.net The breathing modes of the phenyl rings, which involve the entire ring vibrating symmetrically, are also characteristically strong in the Raman spectrum.

Table 2: Key FT-Raman Active Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | Phenyl Rings | > 3000 | Strong |

| C=O Stretching (Amide I) | Urea | 1630 - 1680 | Medium |

| Aromatic Ring Breathing | Phenyl Rings | ~1000 | Strong |

| Symmetric C-N Stretching | Urea | 1300 - 1400 | Medium |

Note: Raman intensities are relative and depend on the change in polarizability of the bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆ to ensure solubility and observation of exchangeable protons, reveals distinct signals for each type of proton in the molecule. The two N-H protons of the urea linkage are expected to appear as separate singlets or broad signals in the downfield region, typically between 8.5 and 10.0 ppm. Their chemical shifts are highly dependent on the solvent and concentration due to hydrogen bonding.

The protons of the two aromatic rings will appear as doublets or more complex multiplets in the aromatic region (7.0-8.5 ppm). The protons on the carboxyphenyl ring are expected to be in a para-substituted pattern, appearing as two doublets. The protons ortho to the electron-withdrawing carboxylic acid group will be shifted further downfield compared to the protons meta to it. Similarly, the protons on the chlorophenyl ring will also show a para-substituted pattern of two doublets. The electron-withdrawing nature of the chlorine atom and the urea bridge influences the chemical shifts of these protons. The carboxylic acid proton (-COOH) is typically observed as a very broad singlet at a very downfield position, often above 12 ppm, and its presence can be confirmed by D₂O exchange.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -COOH | > 12.0 | br s | - |

| N-H (adjacent to C₆H₄Cl) | 8.5 - 9.5 | s | - |

| N-H (adjacent to C₆H₄COOH) | 9.0 - 10.0 | s | - |

| H-2', H-6' (C₆H₄COOH) | 7.8 - 8.2 | d | ~8-9 |

| H-3', H-5' (C₆H₄COOH) | 7.5 - 7.9 | d | ~8-9 |

| H-2, H-6 (C₆H₄Cl) | 7.4 - 7.8 | d | ~8-9 |

| H-3, H-5 (C₆H₄Cl) | 7.2 - 7.6 | d | ~8-9 |

Note: Predicted values are based on typical ranges for similar structures. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the urea group is a key diagnostic signal, typically appearing in the range of 150-155 ppm. The carboxylic acid carbonyl carbon is found further downfield, usually between 165 and 175 ppm.

The aromatic carbons will resonate in the region of 115-145 ppm. The chemical shifts of the individual aromatic carbons are influenced by the substituents on each ring. The carbon atom attached to the chlorine (C-4) will be shifted downfield, while the ipso-carbons attached to the nitrogen atoms of the urea bridge (C-1 and C-1') will also have characteristic chemical shifts. The remaining aromatic carbons will have shifts determined by their position relative to the substituents.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Urea) | 150 - 155 |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-1' (C₆H₄COOH) | 140 - 145 |

| C-2', C-6' (C₆H₄COOH) | 115 - 120 |

| C-3', C-5' (C₆H₄COOH) | 128 - 132 |

| C-4' (C₆H₄COOH) | 125 - 130 |

| C-1 (C₆H₄Cl) | 138 - 142 |

| C-2, C-6 (C₆H₄Cl) | 118 - 122 |

| C-3, C-5 (C₆H₄Cl) | 127 - 131 |

| C-4 (C₆H₄Cl) | 125 - 130 |

Note: Predicted values are based on typical ranges for similar diaryl urea structures.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, COSY spectra would show correlations between the adjacent protons on each of the aromatic rings. For example, a cross-peak would be observed between the signals for H-2'/H-6' and H-3'/H-5' on the carboxyphenyl ring, and similarly for the protons on the chlorophenyl ring. This confirms the ortho-relationship of these protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). For instance, the signal for the H-2'/H-6' protons would show a correlation to the signal for the C-2'/C-6' carbons. This allows for the direct assignment of the protonated carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons, typically over two to three bonds. HMBC is particularly powerful for identifying quaternary carbons and for linking different fragments of the molecule. Key HMBC correlations would include:

Correlations from the N-H protons to the urea carbonyl carbon (C=O) and to the ipso-carbons of the adjacent phenyl rings (C-1 and C-1').

Correlations from the aromatic protons to other carbons within the same ring and to the ipso-carbon of the other ring through the urea linkage.

Correlations from the protons ortho to the carboxylic acid group (H-2'/H-6') to the carboxylic acid carbonyl carbon.

These 2D NMR techniques, when used in concert, provide a comprehensive and definitive structural elucidation of this compound, confirming the connectivity and providing insights into its conformational preferences in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the parent ion, which is essential for confirming the elemental composition of this compound. The molecular formula of the compound is C₁₄H₁₁ClN₂O₃. uni.lu Based on this formula, the calculated monoisotopic mass is 290.0458 Da. uni.lu HRMS analysis can detect this mass with high accuracy, typically within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have also been calculated for various adducts of the molecule. uni.lu

Interactive Table: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 291.05308 |

| [M+Na]⁺ | 313.03502 |

| [M-H]⁻ | 289.03852 |

| [M+NH₄]⁺ | 308.07962 |

| [M+K]⁺ | 329.00896 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to fragment the parent ion and analyze the resulting product ions, offering a detailed map of the molecule's structural connectivity. While specific MS/MS studies on this compound are not widely published, the fragmentation pathways can be predicted based on the known behavior of urea derivatives, carboxylic acids, and chlorinated aromatic compounds under collision-induced dissociation (CID). nist.govmiamioh.edu

The most probable fragmentation patterns would involve the cleavage of the urea bridge, which is the most labile part of the molecule. Key expected fragmentations include:

Cleavage of the C-N bonds of the urea moiety: This would be a primary fragmentation pathway, leading to the formation of ions corresponding to the 4-chlorophenyl isocyanate radical cation and the 4-aminobenzoic acid radical cation, or their corresponding fragments.

Decarboxylation: The carboxylic acid group can readily lose CO₂ (44 Da), leading to a significant fragment ion.

Fragmentation of the chlorophenyl ring: Loss of a chlorine radical or HCl from the chlorophenyl fragment is also a possible pathway.

Analysis of simpler, related structures supports these predictions. For instance, the electron ionization mass spectrum of (4-chlorophenyl)urea shows characteristic fragments corresponding to the chlorophenyl moiety. nist.gov These fragmentation rules are fundamental in identifying the compound in complex mixtures and confirming its synthesis. nih.govnih.gov

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unparalleled insight into molecular conformation and intermolecular packing.

Single Crystal X-ray Diffraction for Three-Dimensional Structural Resolution

Although a specific single-crystal X-ray structure for this compound is not publicly available, analysis of closely related compounds such as 1-(2-chlorophenyl)-3-(p-tolyl)urea and 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea provides a clear blueprint of the structural features. nih.govresearchgate.net In a typical single-crystal X-ray diffraction experiment, the compound is crystallized and subjected to an X-ray beam. researchgate.net The resulting diffraction pattern is analyzed to solve the structure, revealing the unit cell dimensions, space group, and the precise coordinates of each atom. For example, the analogue 1-(2-chlorophenyl)-3-(p-tolyl)urea crystallizes in the monoclinic P2₁/c space group. researchgate.net This level of resolution confirms the molecular connectivity and reveals the molecule's preferred conformation in the solid state. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The solved crystal structure allows for a detailed analysis of all geometric parameters. While specific values for the title compound are not available, data from analogues like 1-(2-chlorophenyl)-3-(p-tolyl)urea are representative. researchgate.net Bond lengths and angles would be expected to fall within normal ranges for sp² and sp³ hybridized atoms.

Interactive Table: Representative Bond and Angle Data from a Urea Analogue (1-(2-chlorophenyl)-3-(p-tolyl)urea) researchgate.net

| Parameter | Type | Value (Å or °) |

| H2A–O1 | Bond Length | 2.025(2) Å |

| H1–O1 | Bond Length | 2.174(2) Å |

| N2–H2A–O1 | Bond Angle | 155.40(18)° |

| N1–H1–O1 | Bond Angle | 149.95(17)° |

| Dihedral Angle (chlorophenyl to tolyl) | Torsion Angle | 28.6° |

Crystallographic Insights into Intermolecular Interactions within the Crystal Lattice

The crystal packing is governed by a network of intermolecular interactions, which are elucidated through crystallographic analysis. For this compound, the most significant interactions are expected to be hydrogen bonds involving the urea and carboxylic acid functional groups.

Urea N-H···O=C Hydrogen Bonds: The two N-H groups of the urea bridge act as hydrogen bond donors, while the urea carbonyl oxygen is a strong acceptor. This typically leads to the formation of one-dimensional chains or centrosymmetric dimers. researchgate.net In the structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, intermolecular hydrogen bonds between urea groups are the dominant organizing force. researchgate.net

Carboxylic Acid O-H···O Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bonding motif, almost universally forming robust head-to-head dimers where the O-H of one molecule bonds to the carbonyl oxygen of a second, and vice-versa. This interaction would be a primary driver of the crystal packing.

Other Interactions: Weaker interactions, such as C-H···O and C-H···Cl hydrogen bonds, also contribute to the stability of the crystal lattice. nih.gov In some related structures, these interactions help link the primary hydrogen-bonded chains into a three-dimensional network. nih.gov

This combination of strong and weak intermolecular forces dictates the final crystal architecture, influencing physical properties such as melting point and solubility.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. These calculations are fundamental to predicting a molecule's geometry, stability, and reactivity.

Geometry Optimization and Equilibrium Conformations

A primary step in DFT analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium conformation, by finding the minimum energy state. For a diaryl urea (B33335) compound like 1-(4-Carboxyphenyl)-3-(4-chlorophenyl)urea , this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. It is expected that the molecule would adopt a non-planar conformation, with a notable dihedral angle between the carboxyphenyl and chlorophenyl rings due to steric hindrance and electronic effects of the urea bridge. For similar diaryl urea structures, these inter-ring dihedral angles are often found to be significant. nih.gov An intramolecular hydrogen bond between the carboxylic acid proton and the adjacent urea oxygen (O-H···O) could also be a stabilizing feature of the equilibrium geometry. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive. nih.gov For a related compound, a HOMO-LUMO gap was calculated to be 3.08 eV, indicating significant chemical reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Data (Hypothetical) (Note: This table is illustrative. Specific values for this compound are not available in the literature.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. Different colors on the map represent different potential values: red typically indicates regions of negative potential (electron-rich, e.g., around oxygen or nitrogen atoms), while blue indicates regions of positive potential (electron-poor, e.g., around acidic hydrogens). For This compound , the MEP map would be expected to show strong negative potential around the carbonyl oxygen of the urea and the carboxylic acid group, with positive potential near the N-H protons and the carboxylic acid hydrogen.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the conformational flexibility and behavior of a molecule in different environments, such as in solution. An MD simulation for this compound would reveal how the molecule rotates around its single bonds, how the dihedral angles fluctuate, and how it interacts with solvent molecules. This provides a dynamic picture of the molecule's conformational landscape, going beyond the static image provided by geometry optimization.

Analysis of Intramolecular Interactions and Hydrogen Bonding

The stability and conformation of a molecule are often dictated by a network of internal interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. For This compound , NBO analysis would likely reveal strong delocalization effects within the phenyl rings and across the urea bridge, as well as quantifying the strength of any intramolecular hydrogen bonds.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Critical Points

A thorough search of scientific literature did not yield any studies that have applied the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the bond critical points of this compound. Such an analysis would provide valuable insights into the nature of the chemical bonds within the molecule, including their strength, character (covalent, ionic, etc.), and the electron density distribution. This information is crucial for understanding the molecule's stability and reactivity.

To populate this section, future research would need to perform quantum chemical calculations to determine the topological properties of the electron density, such as the location of bond critical points (BCPs) and the values of the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)) at these points.

Table 1: Hypothetical QTAIM Bond Critical Point Data for this compound (Note: This table is for illustrative purposes only, as no published data is currently available.)

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

|---|---|---|---|---|

| C=O | Data not available | Data not available | Data not available | Data not available |

| N-H | Data not available | Data not available | Data not available | Data not available |

| C-N | Data not available | Data not available | Data not available | Data not available |

Intermolecular Interaction Analysis in Theoretical Frameworks

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal structure and polymorphism.

No specific Hirshfeld surface analysis or fingerprint plots for this compound have been found in the existing literature. This type of analysis is instrumental in visualizing and quantifying the various intermolecular contacts that stabilize the crystal lattice. By mapping properties like dnorm, di, and de onto the Hirshfeld surface, researchers can identify key interactions. The corresponding 2D fingerprint plots provide a quantitative breakdown of these interactions.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Note: This table is for illustrative purposes only, as no published data is currently available.)

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| O···H/H···O | Data not available |

| Cl···H/H···Cl | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

A quantitative analysis of the non-covalent interactions (NCIs) within the crystal structure of this compound, including their energies and geometries, has not been reported. Such a study would typically involve computational methods like the PIXEL energy analysis or other quantum chemical approaches to calculate the stabilization energies of different interaction motifs. nih.govresearchgate.net These interactions, such as hydrogen bonds (N-H···O), halogen bonds (C-Cl···O), and π-stacking, are critical in dictating the supramolecular assembly of the compound. For related chlorophenyl urea compounds, N-H···O hydrogen bonds are a common and dominant feature in their crystal structures. nih.gov

Table 3: Hypothetical Non-Covalent Interaction Analysis for this compound (Note: This table is for illustrative purposes only, as no published data is currently available.)

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Energy (kcal/mol) |

|---|---|---|---|---|

| Hydrogen Bond | Data not available | Data not available | Data not available | Data not available |

| Halogen Bond | Data not available | Data not available | Data not available | Data not available |

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis with Urea Linkers

The dual functionality of this compound makes it an excellent candidate for use as a linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The synthesis of such materials typically occurs under solvothermal conditions, where metal salts and organic linkers self-assemble into crystalline networks. nih.gov

In the construction of MOFs, the this compound molecule functions as an organic strut. The deprotonated carboxylate group serves as the primary coordination site, binding to metal ions or metal-containing secondary building units (SBUs). hhu.de The choice of metal (e.g., Zn(II), Cu(II), Co(II)) and reaction conditions dictates the geometry of the resulting SBU. rsc.orgnih.gov

The urea moiety, while typically not directly involved in coordination to the metal center, projects into the pores of the resulting framework. rsc.org This strategic placement introduces hydrogen-bonding functionality directly onto the internal surfaces of the MOF. pnnl.gov The presence of these urea groups is a powerful method for functionalizing MOFs, enabling specific interactions with guest molecules that are adsorbed into the pores. rsc.orgwhiterose.ac.uk Researchers have successfully designed urea-functionalized linkers to create MOFs for applications ranging from catalysis to selective gas adsorption. hhu.deresearchgate.netacs.org

In MOFs built with linkers like this compound, the pore environment is decorated with the urea groups. The N-H donors and carbonyl C=O acceptors of the urea create a distinct chemical landscape within the pores. rsc.orgwhiterose.ac.uk This functionalization has several important consequences:

Guest Affinity: The urea groups provide specific hydrogen-bonding sites that can enhance the framework's affinity for certain guest molecules, such as SO₂ or NH₃. hhu.de

Catalysis: The hydrogen-bonding capability can be harnessed for catalysis, where the urea group acts as a Brønsted acid/base site to activate substrates. researchgate.netacs.org

Structural Influence: The urea groups can form intermolecular hydrogen bonds with each other, which can influence the degree of framework interpenetration—a common phenomenon where multiple independent networks grow through one another. hhu.dersc.orgwhiterose.ac.uk Controlling interpenetration is key to achieving high porosity.

| MOF Structural Feature | Role of this compound Linker | Characterization Technique |

| Secondary Building Unit (SBU) | Carboxylate group coordinates with metal ions to form the nodes of the network. | Single-Crystal X-ray Diffraction (SCXRD) |

| Framework Topology | The length and geometry of the linker dictate the overall 3D structure and connectivity (e.g., pcu, rht, dia). | Single-Crystal X-ray Diffraction (SCXRD) |

| Pore Environment | Urea groups project into the pores, creating hydrogen-bonding sites that enhance guest affinity and catalytic activity. hhu.deresearchgate.net | Gas Adsorption Analysis, SCXRD with Guests, Solid-State NMR |

| Interpenetration | Urea-urea hydrogen bonding between adjacent frameworks can influence the formation of interpenetrated vs. non-interpenetrated structures. rsc.orgwhiterose.ac.uk | Single-Crystal X-ray Diffraction (SCXRD) |

Solution-Phase Supramolecular Assemblies and Recognition Phenomena

In solution, this compound can participate in dynamic self-assembly and host-guest recognition events, driven by the same non-covalent interactions that govern its solid-state behavior.

Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes are molecular containers capable of encapsulating guest molecules in their central cavities. nih.govresearchgate.netfrontiersin.org The binding is driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and π-π stacking.

The structure of this compound is well-suited for recognition by such hosts. The hydrophobic 4-chlorophenyl group could be encapsulated within the non-polar cavity of a cyclodextrin (B1172386) or a water-soluble pillar[n]arene. aalto.fi The binding event would be driven by the hydrophobic effect in aqueous media. Furthermore, the urea and carboxyl groups, positioned at the exterior of the host, could form secondary hydrogen bonds with functional groups on the macrocycle's rim, enhancing the stability and selectivity of the host-guest complex. Such interactions can be studied using techniques like NMR spectroscopy, which detects chemical shift changes upon complexation, and fluorescence indicator displacement assays. nih.gov

| Macrocyclic Host | Potential Binding Site on Guest | Primary Driving Force |

| Cyclodextrins | 4-chlorophenyl ring | Hydrophobic effect (in water) |

| Calix[n]arenes | Phenyl rings | π-π stacking, hydrophobic interactions |

| Pillar[n]arenes | 4-chlorophenyl ring | Hydrophobic effect, π-π stacking |

| Cucurbit[n]urils | Protonated amine (if applicable), phenyl rings | Ion-dipole, hydrophobic interactions |

The strong, directional hydrogen bonds of the urea group make this compound prone to self-assembly in solution, particularly in non-polar or weakly polar organic solvents. mdpi.com In these environments, the urea groups can form strong N-H···O=C hydrogen bonds, leading to the formation of one-dimensional tapes or ribbons. These primary aggregates can then associate further through weaker interactions like π-π stacking between the phenyl rings to form larger, more complex structures, sometimes resulting in gel formation.

Conversely, in highly polar, competitive hydrogen-bonding solvents like DMSO or water, the solvent molecules can effectively solvate the urea and carboxyl groups, disrupting intermolecular hydrogen bonds and preventing large-scale aggregation. nih.gov In some cases, urea has been shown to reduce the aggregation of other molecules by directly interacting with their key functional groups. nih.govnih.gov The state of aggregation can be monitored using various spectroscopic techniques. For instance, in ¹H NMR spectroscopy, the N-H proton signals often broaden and shift downfield upon aggregation due to their involvement in hydrogen bonding. Similarly, in IR spectroscopy, the C=O and N-H stretching frequencies are sensitive to hydrogen bond formation. mdpi.com

Exploring Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The traditional synthesis of diaryl ureas often involves reagents like phosgene (B1210022) or isocyanates, which present significant safety and environmental hazards. nih.gov Future research must prioritize the development of novel, sustainable synthetic routes to this compound that offer higher efficiency, utilize greener reagents, and operate under milder conditions.

A primary challenge is the replacement of toxic feedstocks. Promising avenues include:

Carbon Dioxide (CO2) as a C1 Building Block : Developing catalytic systems that can utilize CO2, an abundant and non-toxic C1 source, is a paramount goal. organic-chemistry.org Electrocatalytic methods that couple amines and CO2 under ambient conditions are emerging as a viable green alternative. acs.orgnih.gov Research could focus on designing specific electrocatalysts, such as those based on indium hydroxide, that facilitate the C-N coupling necessary for urea formation from precursors like 4-aminobenzoic acid and 4-chloroaniline (B138754) with CO2. springernature.com

Catalytic Carbonylation : Palladium-catalyzed carbonylation of azides with amines offers a route that produces nitrogen gas as the only byproduct. organic-chemistry.org Adapting this methodology for the specific substrates of this compound could provide a highly efficient and clean synthesis.

Rearrangement Reactions : Methods involving in-situ generation of isocyanates, such as through the Hofmann rearrangement of primary amides, avoid the need to handle the isocyanate directly. organic-chemistry.org

"On-Water" Synthesis : The reaction of isocyanates with amines in water has been shown to be a facile and sustainable method for producing unsymmetrical ureas, often allowing for simple product isolation through filtration and recycling of the aqueous effluent. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Urea Derivatives

| Synthetic Approach | Traditional Method (Phosgene/Isocyanate) | Future Sustainable Method |

|---|---|---|

| Carbon Source | Phosgene, Isocyanates | Carbon Dioxide (CO2), Carbonyl Sulfide (COS) |

| Key Challenge | High toxicity and environmental impact of reagents. nih.gov | Catalyst development, reaction efficiency, selectivity. organic-chemistry.orgacs.org |

| Reaction Conditions | Often requires harsh conditions and anhydrous solvents. | Ambient temperature and pressure, aqueous media ("on-water"). organic-chemistry.org |

| Byproducts | Potentially hazardous waste streams. | Benign byproducts (e.g., N2, H2O). organic-chemistry.org |

| Catalyst Example | Often stoichiometric reagents are used. | Electrocatalysts (e.g., In(OH)3), Transition Metals (e.g., Pd, Ru). springernature.comrsc.org |

Achieving high yields and selectivity for the unsymmetrical this compound, while avoiding the formation of symmetric byproducts, remains a significant challenge in these greener pathways.

In-Depth Mechanistic Understanding of Complex Transformations

A detailed mechanistic understanding of the transformations involving this compound is crucial for controlling its reactivity and designing new applications. Future research should employ a combination of experimental and computational methods to elucidate reaction pathways.

Key areas for investigation include:

Catalytic Cycles : For applications in catalysis, such as its potential use in ring-opening alternating copolymerization (ROAC), understanding the precise role of the urea's N-H groups is critical. mdpi.com Density Functional Theory (DFT) calculations can map out the energy profiles of catalytic cycles, revealing how the urea's acidity and hydrogen-bonding capabilities stabilize intermediates and transition states. mdpi.com For instance, studies on similar systems have shown that strong hydrogen-bonding can sometimes inhibit monomer insertion, a crucial insight for catalyst design. mdpi.com

Photochemistry : The photochemical behavior of urea derivatives is an underexplored area. Ab initio calculations could predict potential excited-state decay channels, such as internal conversion or intersystem crossing, and identify likely photochemical reactions like isomerization or bond cleavage. aip.org Understanding these pathways is essential for developing light-responsive materials based on this compound.

Supramolecular Assembly/Disassembly : The process by which individual molecules of this compound self-assemble into larger structures is a complex transformation. Mechanistic studies, including molecular dynamics simulations, can provide atomistic insights into how factors like solvent, temperature, and concentration influence the dynamics of these processes. nih.govnih.gov This knowledge is vital for controlling the formation and properties of derived supramolecular materials.

Advanced Characterization of Dynamic Supramolecular Structures

The dual hydrogen-bonding capability of the urea group, combined with the potential for π-π stacking from the aromatic rings and hydrogen bonding/coordination from the carboxylic acid, suggests that this compound is an excellent candidate for forming complex and dynamic supramolecular structures like gels, liquid crystals, or coordination polymers. nih.govrsc.org A significant challenge lies in characterizing these non-covalent, often amorphous or semi-crystalline assemblies.

Future research must leverage a multi-technique approach that goes beyond standard crystallography:

Spectroscopic Methods : Advanced NMR techniques, such as 2D NMR (COSY, NOESY) and Diffusion-Ordered Spectroscopy (DOSY), can probe intermolecular interactions and self-association in solution. numberanalytics.combohrium.com

Scattering Techniques : Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful for investigating the size, shape, and arrangement of supramolecular assemblies in solution or in a gel state, providing structural information over larger length scales. bohrium.com

Microscopy and Imaging : High-resolution microscopy, particularly Cryogenic Transmission Electron Microscopy (Cryo-TEM), allows for the direct visualization of self-assembled nanostructures like fibers or networks, which are often present in supramolecular gels. bohrium.comnih.gov Atomic Force Microscopy (AFM) can be used to probe the surface morphology and mechanical properties of these materials. nih.gov

Table 2: Advanced Techniques for Characterizing Supramolecular Structures

| Technique | Type | Information Obtained | Relevance for this compound |

|---|---|---|---|

| 2D NMR Spectroscopy | Spectroscopy | Spatial proximity of atoms, intermolecular interactions, solution-state structure. numberanalytics.combohrium.com | Elucidating hydrogen-bonding patterns and aromatic stacking in solution. |

| SAXS/SANS | Scattering | Size, shape, and correlation distances of nanoscale assemblies in solution or bulk. bohrium.com | Characterizing the network structure of potential gels or liquid crystalline phases. |

| Cryo-TEM | Microscopy | Direct visualization of aggregate morphology (e.g., fibers, ribbons, vesicles) in a vitrified state. bohrium.com | Imaging the nanofibrillar network responsible for gelation. |

| AFM | Microscopy | Surface topography, morphology, and mechanical properties (e.g., stiffness). nih.gov | Probing the surface of thin films and investigating the mechanics of derived materials. |

| Rheology | Mechanical | Viscoelastic properties, gel strength, shear-thinning, and self-healing capabilities. nih.gov | Quantifying the bulk mechanical behavior of materials like hydrogels or organogels. |

Integrating these techniques will provide a holistic picture of the dynamic and hierarchical structures formed by this compound, from the molecular to the macroscopic level. bohrium.comscispace.com

Computational Predictions of Novel Material Properties and Validation

Computational chemistry offers a powerful toolkit for predicting the material properties of this compound before committing to extensive experimental synthesis and testing. nih.gov A major challenge is ensuring the accuracy of these predictions, which requires sophisticated models and subsequent experimental validation.

Future research directions include:

Crystal Structure Prediction (CSP) : Algorithms can be used to predict the likely crystal packing arrangements (polymorphs) of the molecule. researchgate.net This is crucial as different polymorphs can have vastly different physical properties.

Mechanical Property Prediction : By combining analysis of intermolecular interaction energies (energy frameworks) with DFT calculations of the elasticity tensor, it is possible to predict mechanical properties like plasticity and identify likely slip planes within the crystal structure. nih.govacs.org These predictions can then be validated experimentally using techniques like nanoindentation.

Machine Learning (ML) Models : As datasets of organic materials grow, ML models like Graph Neural Networks (GNNs) and 3D transformer-based algorithms (e.g., Uni-Mol) can be trained to predict a wide range of physical and electronic properties directly from the molecular structure. researchgate.netarxiv.org This approach can dramatically accelerate the screening of derivatives of this compound for desired properties.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 291.05308 | 162.4 |

| [M+Na]+ | 313.03502 | 169.4 |

| [M-H]- | 289.03852 | 168.0 |

| [M+K]+ | 329.00896 | 164.5 |

Data sourced from computational predictions. uni.lu

The validation of these computational predictions with experimental data is a critical feedback loop for refining the models and enhancing their predictive power for designing new materials with tailored functionalities.

Expanding the Scope of Non-Biological Applications in Materials Science and Catalysis

While urea derivatives are well-known in medicinal chemistry, the unique structural features of this compound make it a compelling candidate for various non-biological applications. nih.govresearchgate.net The primary challenge is to identify and develop these applications beyond theoretical concepts.

Promising areas for future exploration include:

Functional Porous Materials : The carboxylic acid group makes this molecule an ideal organic linker for synthesizing Metal-Organic Frameworks (MOFs). rsc.org Research could explore its use with various metal nodes to create MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis. The urea moiety itself can act as a coordinating group or form hydrogen bonds within the framework, influencing the final structure. rsc.org

Organocatalysis : The hydrogen-bonding capability of the urea group can be exploited for organocatalysis, where it can activate substrates by acting as a hydrogen-bond donor. Urea derivatives have been investigated as co-catalysts in reactions like the copolymerization of epoxides and anhydrides. mdpi.com Future work could explore the catalytic activity of this compound in a range of organic transformations.

Polymer Synthesis : Di-functional ureas can serve as monomers for the synthesis of polyureas, which are materials of significant industrial interest. rsc.org By creating a di-functionalized version of this compound, new polyureas or poly(urea-urethanes) with unique properties (e.g., enhanced thermal stability, specific recognition capabilities) could be developed using sustainable, isocyanate-free methods. rsc.org

Electrocatalysis and Environmental Remediation : Urea-based compounds are central to the urea oxidation reaction (UOR), which has applications in hydrogen production from urea electrolysis and the remediation of urea-rich wastewater. rsc.org Investigating the electrochemical properties of this compound and its derivatives could lead to new materials for fuel cells or environmental technologies. rsc.orgresearchgate.nethep.com.cn

By systematically addressing these research directions, the scientific community can move beyond the fundamental characterization of this compound to harnessing its potential in creating a new generation of sustainable, functional, and intelligent materials.

Future Research Directions

Future research involving 1-(4-Carboxyphenyl)-3-(4-chlorophenyl)urea could proceed in several promising directions. In medicinal chemistry, it remains a viable scaffold for the synthesis of new kinase inhibitors. Libraries of derivatives could be created by modifying the carboxylic acid group to explore new interactions within kinase active sites. In materials science, its robust hydrogen-bonding capabilities could be exploited to create novel supramolecular polymers or as a linker in the design of metal-organic frameworks (MOFs) and crystalline co-crystals with specific network topologies and functions. Further investigation into its use as an organocatalyst or as a ligand in transition metal catalysis also represents a potential avenue for new discoveries.

Conclusion

1-(4-Carboxyphenyl)-3-(4-chlorophenyl)urea is a quintessential example of a multi-functional molecule in modern chemical science. Its history is rooted in the fundamental development of organic chemistry, while its present utility spans the fields of medicinal chemistry, supramolecular chemistry, and synthetic methodology. The N,N'-diaryl urea (B33335) core provides a stable and predictable structural and hydrogen-bonding platform, while the chloro and carboxy substituents offer tunable electronic properties and reactive functionality. Through its use as a synthetic intermediate and a model system for studying molecular interactions, this compound continues to be a valuable tool for the development of new drugs and materials.

Q & A

Q. What purification techniques are optimal post-synthesis?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate urea derivatives from unreacted amines .

- Recrystallization : Optimize solvent pairs (e.g., ethanol-water) to achieve >98% purity, verified by melting point analysis and HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.